2,2,4-Trimethylpentane

Description

Isooctane is an alkane that consists of pentane bearing two methyl substituents at position 2 and a single methyl substituent at position 4. It has a role as a fuel additive, a non-polar solvent and a nephrotoxin. It is an alkane and a volatile organic compound.

2,2,4-Trimethylpentane is released to the environment through the manufacture, use, and disposal of products associated with the petroleum and gasoline industry. During an accident, this compound penetrated the skin of a human which caused necrosis of the skin and tissue in the hand and required surgery. No other information is available on the acute (short-term) effects in humans. Irritation of the lungs, edema, and hemorrhage have been reported in rodents acutely exposed by inhalation and injection. No information is available on the chronic (long-term), reproductive, developmental, or carcinogenic effects of this compound in humans. Kidney and liver effects have been observed in rats chronically exposed via gavage (experimentally placing the chemical in the stomach) and inhalation. EPA has not classified this compound with respect to potential carcinogenicity.

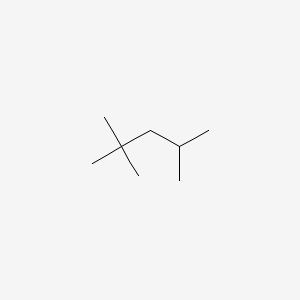

Structure

3D Structure

Properties

IUPAC Name |

2,2,4-trimethylpentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18/c1-7(2)6-8(3,4)5/h7H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHTMVDHEPJAVLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18, Array | |

| Record name | ISOOCTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/941 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,2,4-TRIMETHYLPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0496 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7024370 | |

| Record name | 2,2,4-Trimethylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isooctane appears as a clear colorless liquid with a petroleum-like odor. Less dense than water and insoluble in water. Vapors are heavier than air., Dry Powder, Liquid; Gas or Vapor; Liquid, Colorless liquid with an odor of gasoline; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | ISOOCTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/941 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentane, 2,2,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isooctane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5664 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,2,4-TRIMETHYLPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0496 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

99.238 °C, 99 °C | |

| Record name | ISO-OCTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,2,4-TRIMETHYLPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0496 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

10 °F (NFPA, 2010), -12 °C, 4.5 °C (OPEN CUP), 4.5 °C o.c. | |

| Record name | ISOOCTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/941 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isooctane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5664 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISO-OCTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,2,4-TRIMETHYLPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0496 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

PRACTICALLY INSOL IN WATER; SOMEWHAT SOL IN ABS ALC; SOL IN BENZENE, TOLUENE, XYLENE, CHLOROFORM, ETHER, CARBON DISULFIDE, CARBON TETRACHLORIDE, DMF & OILS, EXCEPT CASTOR OIL., MISCIBLE WITH ACETONE, HEPTANE., Solubility in water: none | |

| Record name | ISO-OCTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,2,4-TRIMETHYLPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0496 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.69194 @ 20 °C/4 °C, Relative density (water = 1): 0.69 | |

| Record name | ISO-OCTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,2,4-TRIMETHYLPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0496 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

3.93 (AIR= 1), Relative vapor density (air = 1): 3.9 | |

| Record name | ISO-OCTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,2,4-TRIMETHYLPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0496 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

49.3 [mmHg], 40.6 MM HG @ 21 °C, Vapor pressure, kPa at 20 °C: 5.1 | |

| Record name | Isooctane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5664 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISO-OCTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,2,4-TRIMETHYLPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0496 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

MOBILE LIQUID, COLORLESS LIQUID | |

CAS No. |

540-84-1, 85404-20-2 | |

| Record name | ISOOCTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/941 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,2,4-Trimethylpentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=540-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iso-Octane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isooctane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39117 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentane, 2,2,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2,4-Trimethylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,4-trimethylpentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.964 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isooctane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,4-TRIMETHYLPENTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QAB8F5669O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISO-OCTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,2,4-TRIMETHYLPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0496 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-107.45 °C, -107 °C | |

| Record name | ISO-OCTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,2,4-TRIMETHYLPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0496 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

2,2,4-Trimethylpentane synthesis and properties

An In-depth Technical Guide to 2,2,4-Trimethylpentane: Synthesis and Properties

Introduction

This compound, commonly known as isooctane (B107328), is a branched-chain alkane with the chemical formula C₈H₁₈.[1][2] It is a colorless, flammable liquid with a petroleum-like odor.[3][4] Isooctane is a significant component of gasoline and is used as the standard for the 100-point on the octane (B31449) rating scale, a measure of a fuel's resistance to knocking or autoignition in internal combustion engines.[2] Beyond its critical role in the fuel industry, it also serves as a non-polar solvent in various chemical syntheses and analytical techniques, such as spectrophotometry.[1][3]

This guide provides a comprehensive overview of the synthesis, and the physical and chemical properties of this compound, intended for researchers, scientists, and professionals in drug development and related fields.

Synthesis of this compound

The industrial production of this compound is primarily achieved through two main routes: the alkylation of isobutane (B21531) with isobutylene (B52900) and the dimerization of isobutylene followed by hydrogenation.

Industrial Production

Alkylation of Isobutane with Isobutylene: This is the most common industrial method for producing isooctane.[2] The process involves the reaction of isobutane with isobutylene in the presence of a strong acid catalyst. The most frequently used catalysts are sulfuric acid (H₂SO₄) and hydrofluoric acid (HF).[5][6] The reaction is typically carried out at low temperatures to favor the desired alkylation reaction and minimize side reactions. The overall reaction is:

(CH₃)₂CH₂ + CH₂=C(CH₃)₂ → (CH₃)₃CCH₂CH(CH₃)₂

Recent research has explored the use of more environmentally friendly catalysts, such as solid acid catalysts and deep eutectic solvents, to mitigate the hazards associated with sulfuric and hydrofluoric acids.[7][8]

Dimerization of Isobutylene and Subsequent Hydrogenation: An alternative industrial synthesis involves a two-step process. First, isobutylene is dimerized to form a mixture of iso-octenes, primarily 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene.[2] This dimerization is often catalyzed by an acid catalyst, such as an Amberlyst resin.[2] The resulting iso-octene mixture is then hydrogenated to yield this compound.[2]

A newer, greener approach to this two-step process utilizes circumneutral hot water as the solvent for the dimerization step, avoiding the need for additional acid catalysts. The subsequent hydrogenation is then carried out using earth-abundant metal catalysts, offering a more sustainable and cost-effective alternative to precious metal catalysts like platinum or palladium.[7]

Laboratory Synthesis

The following is a representative experimental protocol for the laboratory-scale synthesis of this compound via the alkylation of isobutane with isobutylene, adapted from industrial principles.

Materials and Reagents:

-

Isobutane (liquefied)

-

Isobutylene (liquefied)

-

Concentrated Sulfuric Acid (98%)

-

5% Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

-

Ice-salt bath

-

Pressure-equalizing dropping funnel

-

Three-necked round-bottom flask

-

Magnetic stirrer

-

Condenser with a drying tube

-

Separatory funnel

-

Distillation apparatus

Experimental Protocol:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a condenser fitted with a drying tube is cooled in an ice-salt bath to approximately -10°C.

-

Addition of Reactants: A molar excess of liquefied isobutane is carefully transferred to the cooled flask. Chilled concentrated sulfuric acid is then slowly added to the stirring isobutane.

-

Alkylation Reaction: Liquefied isobutylene is added dropwise from the dropping funnel to the vigorously stirred mixture of isobutane and sulfuric acid over a period of 2-3 hours. The temperature of the reaction mixture should be maintained between -10°C and 0°C throughout the addition.

-

Reaction Quenching and Work-up: After the addition is complete, the reaction mixture is stirred for an additional 30 minutes. The mixture is then allowed to settle, and the upper organic layer is carefully decanted from the sulfuric acid layer.

-

Neutralization: The organic layer is washed sequentially with cold water, 5% sodium bicarbonate solution, and again with water in a separatory funnel.

-

Drying and Purification: The washed organic layer is dried over anhydrous magnesium sulfate, filtered, and then purified by fractional distillation. The fraction boiling at 98-100°C is collected as this compound.

Physicochemical Properties of this compound

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₈H₁₈ |

| Molecular Weight | 114.23 g/mol [3] |

| Appearance | Colorless liquid[2] |

| Odor | Petroleum-like[3] |

| Density | 0.692 g/cm³ at 20°C[2] |

| Melting Point | -107.38 °C[2] |

| Boiling Point | 99.30 °C[2] |

| Flash Point | -12 °C (closed cup)[9] |

| Autoignition Temperature | 418 °C[4] |

| Vapor Pressure | 5.5 kPa at 21 °C[2] |

| Vapor Density | 3.9 (air = 1)[9] |

| Refractive Index (n_D²⁰) | 1.391[2] |

| Solubility in Water | Insoluble[3] |

| Octane Rating | 100[2] |

Chemical Properties and Reactivity

This compound is a stable, saturated aliphatic hydrocarbon.[4] It is highly flammable and its vapors can form explosive mixtures with air.[10][11] The explosive limits in air are 1-4.6% by volume.[4] Complete combustion of isooctane yields carbon dioxide and water.

It is generally unreactive towards acids, alkalis, and most oxidizing and reducing agents under normal conditions.[4] However, it can be incompatible with strong oxidizing agents like nitric acid, which may lead to charring and ignition.[4]

Spectroscopic Data

Spectroscopic data for this compound is well-documented. The National Institute of Standards and Technology (NIST) Chemistry WebBook provides reference spectra, including infrared (IR) and mass spectrometry (MS) data.[12][13]

-

Infrared Spectrum: The IR spectrum of this compound exhibits characteristic C-H stretching and bending vibrations for alkanes.

-

Mass Spectrum: The electron ionization mass spectrum shows a molecular ion peak (M+) at m/z 114, with prominent fragment ions corresponding to the loss of methyl and larger alkyl groups.

Visualizations

Synthesis Pathway of this compound

References

- 1. epa.gov [epa.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C8H18 | CID 10907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 540-84-1 [chemicalbook.com]

- 5. US2557116A - Preparation of 2,2,4-trimethyl-pentane - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. skysonginnovations.com [skysonginnovations.com]

- 8. Alkylation of isobutane and isobutene catalyzed by trifluoromethanesulfonic acid-taurine deep eutectic solvents in polyethylene glycol - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. 2,2,4-三甲基戊烷 for synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 10. ICSC 0496 - this compound [chemicalsafety.ilo.org]

- 11. ICSC 0496 - this compound [inchem.org]

- 12. Pentane, 2,2,4-trimethyl- [webbook.nist.gov]

- 13. Pentane, 2,2,4-trimethyl- [webbook.nist.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physicochemical Properties of 2,2,4-Trimethylpentane

Introduction

This compound, commonly known as isooctane (B107328), is a branched-chain alkane with the chemical formula C₈H₁₈.[1] It is a significant component of gasoline and serves as the standard 100 point on the octane (B31449) rating scale.[2] This colorless liquid possesses a characteristic petroleum-like odor.[3] Due to its well-defined properties and high purity, isooctane is frequently utilized as a non-polar solvent in various laboratory and industrial applications, including organic synthesis and chromatography.[4][5] This guide provides a comprehensive overview of the core physicochemical properties of this compound, along with detailed experimental protocols for their determination.

Core Physicochemical Properties

The quantitative physicochemical data for this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₈ | [1] |

| Molar Mass | 114.23 g/mol | [6][7] |

| Appearance | Colorless liquid | [5][6] |

| Odor | Gasoline-like | [3][6] |

| Density | 0.692 g/cm³ at 20°C | [5][6] |

| Melting Point | -107.38 °C (-161.28 °F) | [2][6] |

| Boiling Point | 99.30 °C (210.74 °F) | [2][6] |

Table 2: Thermodynamic and Safety Properties

| Property | Value | Source(s) |

| Vapor Pressure | 5.5 kPa (41 mmHg) at 21 °C | [2][6][8] |

| Flash Point | -12 °C (10.4 °F) - closed cup | [6][9] |

| Autoignition Temperature | 415-418 °C (779-784 °F) | [3][5][10] |

| Explosive Limits in Air | 1.1 - 6.0 vol% | [11] |

| Standard Enthalpy of Formation (liquid) | -255.1 kJ/mol | [6] |

| Standard Molar Entropy (liquid) | 328.03 J·K⁻¹·mol⁻¹ | [6] |

Table 3: Optical and Solubility Properties

| Property | Value | Source(s) |

| Refractive Index (n_D) | 1.391 at 20°C | [2][7][12] |

| Solubility in Water | Almost insoluble | [4][6][12] |

| Solubility in Organic Solvents | Miscible with acetone, benzene, chloroform, diethyl ether, ethanol, heptane, toluene | [4][6][12] |

| log P (Octanol/Water Partition Coefficient) | 4.373 | [2] |

| Surface Tension | 18.77 dyn/cm | [7] |

| Viscosity | 0.50 cP | [7] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties of this compound are outlined below. These protocols are based on internationally recognized standards.

Determination of Boiling Point (ASTM D86)

This method outlines the standard procedure for the distillation of petroleum products at atmospheric pressure to determine their boiling range characteristics.[13][14]

Methodology:

-

Sample Preparation: A 100 mL sample of this compound is measured into a distillation flask.

-

Apparatus Setup: The flask is placed in a distillation unit with a condenser and a receiving graduate. A thermometer is positioned to measure the vapor temperature.

-

Distillation: The sample is heated at a controlled rate. The temperature at which the first drop of condensate falls from the condenser is recorded as the Initial Boiling Point (IBP).

-

Data Collection: As the distillation proceeds, the vapor temperature is recorded at regular intervals of collected volume.

-

Final Boiling Point: The heating is continued until the final boiling point (FBP) is reached, which is the maximum temperature observed during the test.[15]

-

Correction: The observed temperatures are corrected for barometric pressure to standardize the results.

Determination of Density (ASTM D1298)

This protocol covers the laboratory determination of the density of crude petroleum and liquid petroleum products using a hydrometer.[16][17]

Methodology:

-

Sample Preparation: The this compound sample is brought to a specified temperature.

-

Transfer: A portion of the sample is transferred to a hydrometer cylinder that is at a similar temperature.

-

Hydrometer Insertion: A hydrometer of the appropriate range is gently lowered into the sample and allowed to float freely.

-

Equilibration and Reading: After temperature equilibrium is reached, the hydrometer scale is read at the principal surface of the liquid. The temperature of the sample is also recorded.

-

Correction: The observed hydrometer reading is corrected to the reference temperature (e.g., 15°C or 60°F) using standard petroleum measurement tables.[17]

Determination of Kinematic Viscosity (ASTM D445)

This test method specifies a procedure for determining the kinematic viscosity of liquid petroleum products by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.[5][6]

Methodology:

-

Viscometer Selection: A clean, dry, calibrated viscometer is selected such that the flow time will be not less than 200 seconds.

-

Sample Charging: The viscometer is charged with the this compound sample.

-

Temperature Equilibration: The viscometer is placed in a constant temperature bath long enough to reach the test temperature.

-

Flow Measurement: The time is measured for the liquid to flow from the upper to the lower timing mark of the viscometer.

-

Calculation: The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer.[18]

-

Replication: The measurement is repeated, and the average of two acceptable determinations is reported as the kinematic viscosity.

Determination of Vapor Pressure (ASTM D323 - Reid Method)

This test method covers the determination of the vapor pressure of volatile petroleum products.[11]

Methodology:

-

Sample Preparation: The liquid chamber of the vapor pressure apparatus is filled with the chilled this compound sample.

-

Apparatus Assembly: The liquid chamber is connected to the vapor chamber, which has been preheated to 37.8°C (100°F).

-

Immersion: The assembled apparatus is immersed in a water bath maintained at 37.8°C (100°F).

-

Equilibration and Reading: The apparatus is shaken periodically until a constant pressure reading is observed on the gauge.

-

Correction: The observed pressure is corrected as specified in the standard to obtain the Reid Vapor Pressure.

Determination of Refractive Index (ASTM D1218)

This test method is for the measurement of the refractive index of transparent hydrocarbon liquids.[19][20]

Methodology:

-

Instrument Calibration: The refractometer is calibrated using a standard liquid of known refractive index.

-

Sample Introduction: A few drops of the this compound sample are placed on the prism of the refractometer.

-

Temperature Control: The temperature of the prism is controlled to the desired measurement temperature (e.g., 20°C).

-

Measurement: The refractive index is read from the instrument's scale or digital display.

-

Cleaning: The prism is thoroughly cleaned after the measurement.

Determination of Flash Point (ASTM D56 - Tag Closed Cup Tester)

This test method covers the determination of the flash point of liquids with a viscosity below 5.5 mm²/s at 40°C and a flash point below 93°C.[2][12]

Methodology:

-

Sample Preparation: A 50 mL sample of this compound is placed in the cup of the Tag Closed Tester.[21]

-

Heating: The sample is heated at a slow, constant rate with the lid closed.

-

Ignition Source Application: At regular temperature intervals, an ignition source is directed into the cup.

-

Flash Point Determination: The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the sample to ignite with a distinct flash inside the cup.[22]

-

Barometric Pressure Correction: The observed flash point is corrected for the ambient barometric pressure.

References

- 1. store.astm.org [store.astm.org]

- 2. store.astm.org [store.astm.org]

- 3. ASTM D56 - eralytics [eralytics.com]

- 4. standards.iteh.ai [standards.iteh.ai]

- 5. store.astm.org [store.astm.org]

- 6. ppapco.ir [ppapco.ir]

- 7. Reid Vapor Pressure Testing [intertek.com]

- 8. store.astm.org [store.astm.org]

- 9. tamson-instruments.com [tamson-instruments.com]

- 10. ASTM D323 - eralytics [eralytics.com]

- 11. shxf17.com [shxf17.com]

- 12. data.ntsb.gov [data.ntsb.gov]

- 13. fluidlife.com [fluidlife.com]

- 14. store.astm.org [store.astm.org]

- 15. rut44.ru [rut44.ru]

- 16. store.astm.org [store.astm.org]

- 17. rut44.ru [rut44.ru]

- 18. nazhco.com [nazhco.com]

- 19. store.astm.org [store.astm.org]

- 20. store.astm.org [store.astm.org]

- 21. delltech.com [delltech.com]

- 22. kelid1.ir [kelid1.ir]

The Analytical Chemist's Guide to 2,2,4-Trimethylpentane

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,4-Trimethylpentane, a branched-chain isomer of octane, is a pivotal solvent and reference standard in numerous analytical and synthetic applications within the research and pharmaceutical sectors. Commonly known as isooctane, its well-defined properties and high purity make it an indispensable tool in chromatography, spectroscopy, and organic synthesis. This technical guide provides a comprehensive overview of this compound, with a focus on its physicochemical properties and a detailed exploration of its application in High-Performance Liquid Chromatography (HPLC) for the analysis of pharmaceutical and biological compounds.

Core Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of this compound is fundamental to its effective application in a laboratory setting. The following table summarizes its key quantitative data.

| Property | Value | Reference |

| CAS Number | 540-84-1 | [1][2] |

| Molecular Formula | C₈H₁₈ | [1] |

| Molecular Weight | 114.23 g/mol | [1] |

| Synonyms | Isooctane, Isobutyltrimethylmethane |

Application in Normal-Phase High-Performance Liquid Chromatography (NP-HPLC)

This compound is a non-polar solvent and is extensively used as a principal component of the mobile phase in normal-phase HPLC (NP-HPLC).[3][4] NP-HPLC is a powerful technique for the separation of analytes with polar functional groups, including isomers and fat-soluble vitamins, which are often challenging to resolve using reversed-phase chromatography. Its low UV cutoff and miscibility with other organic solvents make it a versatile choice for various analytical challenges in drug development and quality control.

Detailed Experimental Protocol: Analysis of Fat-Soluble Vitamins

This section outlines a detailed methodology for the separation and quantification of fat-soluble vitamins, such as Vitamin E (tocopherols), using an isooctane-based mobile phase in an NP-HPLC system. This method is particularly relevant for the quality control of pharmaceutical formulations and dietary supplements.[1]

1. Objective: To separate and quantify tocopherol isomers in an oil-based sample matrix.

2. Materials and Reagents:

-

HPLC System: An HPLC instrument equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).

-

Column: A normal-phase silica (B1680970) column (e.g., Zorbax-Sil, 5 µm particle size).[1]

-

Mobile Phase A: HPLC-grade this compound (Isooctane).

-

Mobile Phase B: HPLC-grade Ethyl Acetate.[1]

-

Sample Solvent: n-hexane.

-

Standards: Certified reference standards of α-, β-, γ-, and δ-tocopherol.

-

Sample: Oil-based pharmaceutical formulation or dietary supplement containing Vitamin E.

3. Chromatographic Conditions:

-

Mobile Phase Composition: An isocratic mobile phase of this compound and Ethyl Acetate (96:4 v/v).[1]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 290 nm.

-

Injection Volume: 10 µL.

4. Standard Preparation:

-

Prepare individual stock solutions of each tocopherol isomer in n-hexane at a concentration of 1 mg/mL.

-

From the stock solutions, prepare a series of working standard solutions of mixed isomers at concentrations ranging from 1 µg/mL to 100 µg/mL by serial dilution with n-hexane.

5. Sample Preparation:

-

Accurately weigh an appropriate amount of the oil-based sample and dissolve it in a known volume of n-hexane to achieve an estimated tocopherol concentration within the calibration range.

-

For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances.

-

Filter the final sample solution through a 0.45 µm syringe filter prior to injection into the HPLC system.

6. Data Analysis:

-

Generate a calibration curve for each tocopherol isomer by plotting the peak area against the concentration of the working standards.

-

Quantify the concentration of each tocopherol isomer in the sample by comparing its peak area to the corresponding calibration curve.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the NP-HPLC analysis of fat-soluble vitamins.

Caption: Workflow for NP-HPLC Analysis of Fat-Soluble Vitamins.

Conclusion

This compound remains a cornerstone solvent in analytical chemistry, particularly for normal-phase HPLC applications. Its unique properties enable the effective separation of a wide range of compounds that are critical to the pharmaceutical industry. The detailed experimental protocol provided in this guide serves as a practical example of its utility in the quality control of fat-soluble vitamins, demonstrating its importance in ensuring the safety and efficacy of pharmaceutical and nutraceutical products. Researchers and drug development professionals can leverage the information presented herein to develop robust and reliable analytical methods.

References

Spectroscopic Analysis of 2,2,4-Trimethylpentane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopic data for 2,2,4-trimethylpentane, also known as isooctane. It includes detailed experimental protocols for obtaining this data and presents quantitative information in a clear, tabular format. Furthermore, this guide features visual representations of the experimental workflows to facilitate a deeper understanding of the analytical processes.

Infrared (IR) Spectroscopic Data

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of an alkane like this compound is characterized by absorptions arising from C-H stretching and bending vibrations.

Quantitative IR Data for this compound

The following table summarizes the characteristic infrared absorption bands for this compound.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3000-2850 | C-H stretch | Strong |

| 1470-1450 | C-H bend (scissoring) | Medium |

| 1370-1350 | C-H rock (methyl) | Medium |

Data compiled from general alkane spectral data.[1][2]

An Attenuated Total Reflectance (ATR) IR spectrum of this compound provides a detailed fingerprint of the molecule.[3] The region from approximately 1300-900 cm⁻¹ is known as the fingerprint region, which shows a complex pattern of absorptions unique to the specific molecule.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopic Data

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Saturated alkanes, such as this compound, do not contain chromophores that absorb in the visible region and have electronic transitions that occur at wavelengths below 200 nm, in the vacuum ultraviolet (VUV) region.[4] Therefore, for practical purposes in standard laboratory settings, the most relevant UV-Vis data point for this compound is its UV cutoff wavelength. The UV cutoff is the wavelength below which the solvent itself absorbs significantly.

Quantitative UV-Vis Data for this compound

| Parameter | Wavelength (nm) |

| UV Cutoff | ~210-215 |

This value indicates that this compound is a suitable solvent for UV-Vis spectroscopy for analytes that absorb at wavelengths above this cutoff.[5][6][7][8]

Experimental Protocols

The following sections detail the methodologies for obtaining the IR and UV-Vis spectra of this compound.

Infrared Spectroscopy (Attenuated Total Reflectance - ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a liquid sample like this compound.

Materials:

-

FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

-

This compound (spectroscopic grade)

-

Pipette or dropper

-

Lint-free tissues

-

Isopropanol (B130326) or ethanol (B145695) (for cleaning)

Procedure:

-

Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have been allowed to stabilize.

-

Background Spectrum:

-

Clean the ATR crystal surface with a lint-free tissue dampened with isopropanol or ethanol to remove any residues. Allow the solvent to evaporate completely.

-

Record a background spectrum. This will subtract the absorbance due to atmospheric water and carbon dioxide, as well as any intrinsic absorbance from the ATR crystal.

-

-

Sample Application:

-

Place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

-

-

Spectrum Acquisition:

-

Acquire the IR spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Cleaning:

-

After the measurement is complete, clean the this compound from the ATR crystal using a lint-free tissue. If necessary, use a small amount of isopropanol or ethanol for a final cleaning and allow it to dry.

-

Ultraviolet-Visible Spectroscopy

The primary purpose of running a UV-Vis spectrum of this compound is typically to determine its suitability as a solvent. The following protocol outlines the steps to measure its absorbance profile and determine its UV cutoff wavelength.

Materials:

-

UV-Vis Spectrophotometer (double beam recommended)

-

A pair of matched quartz cuvettes (1 cm path length)

-

This compound (spectrophotometric grade)

-

Reference solvent (typically air or deionized water)

-

Lint-free tissues

Procedure:

-

Instrument Preparation: Turn on the UV-Vis spectrophotometer and its light sources (deuterium and tungsten lamps) and allow the instrument to warm up and stabilize.

-

Wavelength Range Selection: Set the desired wavelength range for the scan, for example, from 400 nm down to 190 nm.

-

Baseline Correction:

-

Fill both the sample and reference cuvettes with the reference solvent (air is suitable for determining the cutoff of a neat liquid).

-

Ensure the outside surfaces of the cuvettes are clean and dry. Handle the cuvettes only by their frosted sides.

-

Place the cuvettes in their respective holders in the spectrophotometer.

-

Perform a baseline correction or "autozero" to zero the absorbance across the entire wavelength range.

-

-

Sample Measurement:

-

Empty the sample cuvette and rinse it with a small amount of this compound.

-

Fill the sample cuvette with this compound.

-

Place the sample cuvette back into the sample holder.

-

Run the spectral scan. The instrument will measure the absorbance of the this compound as a function of wavelength.

-

-

Data Analysis:

Visualized Experimental Workflows

To further clarify the experimental procedures, the following diagrams illustrate the logical flow of each spectroscopic analysis.

Caption: Workflow for obtaining an ATR-IR spectrum.

Caption: Workflow for UV-Vis spectroscopic analysis.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. UV Cutoff [macro.lsu.edu]

- 8. utsc.utoronto.ca [utsc.utoronto.ca]

An In-depth Technical Guide to the Solubility of Organic Compounds in 2,2,4-Trimethylpentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of various classes of organic compounds in 2,2,4-trimethylpentane (isooctane). It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who require a thorough understanding of solubility phenomena in a nonpolar solvent. This document presents quantitative solubility data, detailed experimental protocols, and theoretical frameworks to predict and interpret solubility.

Introduction to Solubility in this compound

This compound, a branched-chain alkane, is a nonpolar solvent with a low dielectric constant and is incapable of hydrogen bonding.[1] Its solvation capabilities are primarily dictated by London dispersion forces. Consequently, its solubility behavior is governed by the principle of "like dissolves like," favoring the dissolution of nonpolar solutes.[2][3] Understanding the solubility of organic compounds in this solvent is critical in various applications, including organic synthesis, chromatography, and formulation development.

Theoretical Framework: Predicting Solubility

The solubility of an organic compound in a solvent like this compound can be predicted and understood through several theoretical concepts, most notably the use of Hansen Solubility Parameters (HSP).

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are a powerful tool for predicting the miscibility and solubility of substances.[4][5][6] They deconstruct the total Hildebrand solubility parameter into three components:

-

δd (Dispersion): Represents the energy from London dispersion forces.

-

δp (Polar): Represents the energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Represents the energy from hydrogen bonds.

The total Hansen solubility parameter is given by the equation:

δ²_total = δ²_d + δ²_p + δ²_h

For a solute to dissolve in a solvent, their Hansen Solubility Parameters should be similar. The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated. A smaller distance indicates a higher likelihood of solubility.

This compound has the following Hansen Solubility Parameters:

The lack of polar and hydrogen bonding contributions underscores its nonpolar nature.

Quantitative Solubility Data

The following tables summarize the available quantitative solubility data for various classes of organic compounds in this compound at or around standard temperature (298.15 K / 25 °C). It is important to note that comprehensive quantitative data for all compound classes in this specific solvent is limited in publicly available literature.

Alkanes

Due to their similar nonpolar nature, linear and branched alkanes are generally miscible with this compound in all proportions.

| Compound | Formula | Temperature (°C) | Solubility | Reference(s) |

| n-Heptane | C₇H₁₆ | 25 | Miscible | [7] |

| Acetone | C₃H₆O | 25 | Miscible | [8][9] |

| Benzene | C₆H₆ | 25 | Miscible | [2] |

| Toluene | C₇H₈ | 25 | Miscible | [2] |

Alcohols

The solubility of alcohols in this compound is limited due to the polar hydroxyl (-OH) group of the alcohol and the nonpolar nature of the solvent. As the carbon chain length of the alcohol increases, the nonpolar character becomes more dominant, leading to increased solubility.

| Compound | Formula | Temperature (°C) | Solubility (Mole Fraction, x₂) | Reference(s) |

| Methanol | CH₄O | 20 | 0.224 (in the this compound-rich phase) | [10] |

| Ethanol | C₂H₆O | 25 | Miscibility gap exists; see reference for phase diagram | [11] |

Carboxylic Acids

Similar to alcohols, the solubility of carboxylic acids is limited by the polar carboxyl (-COOH) group. Longer-chain fatty acids will exhibit greater solubility than short-chain ones.

No specific quantitative data for simple carboxylic acids in this compound was readily available in the searched literature. General principles suggest very low solubility for short-chain carboxylic acids.

Esters

Esters are moderately polar. Their solubility in this compound is expected to be higher than that of alcohols and carboxylic acids of similar size but will decrease as the polarity of the ester increases.

| Compound | Formula | Temperature (°C) | Solubility | Reference(s) |

| Ethyl Acetate | C₄H₈O₂ | 25 | Miscible with many organic solvents | [12][13][14] |

Ketones

Ketones, being moderately polar, exhibit some solubility in nonpolar solvents.

| Compound | Formula | Temperature (°C) | Solubility | Reference(s) |

| Acetone | C₃H₆O | 25 | Miscible | [8][9] |

Aromatic Hydrocarbons

Aromatic hydrocarbons are generally nonpolar to weakly polar and thus tend to be soluble in this compound.

| Compound | Formula | Temperature (°C) | Solubility | Reference(s) |

| Benzene | C₆H₆ | 25 | Miscible | [2] |

| Toluene | C₇H₈ | 25 | Miscible | [2] |

| o-Xylene | C₈H₁₀ | 20 | Very soluble in organic solvents | [15][16] |

| Naphthalene | C₁₀H₈ | 25 | Data available in binary mixtures with alcohols | [17] |

| Anthracene | C₁₄H₁₀ | 25 | 0.00420 (mole fraction in pure isooctane) | [18] |

Experimental Protocols for Solubility Determination

Determining the solubility of an organic compound in a volatile, nonpolar solvent like this compound requires careful experimental technique to ensure accuracy. The isothermal shake-flask method is a common and reliable approach.

Isothermal Shake-Flask Method

This method involves preparing a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the solute in the solution.

Materials and Equipment:

-

Analytical balance

-

Constant temperature water bath or incubator with shaking capabilities

-

Screw-cap vials with PTFE-lined septa to minimize solvent evaporation

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, GC, HPLC)

-

The organic compound of interest (solute)

-

This compound (solvent)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of the solid or liquid solute to a known volume or mass of this compound in a screw-cap vial. The presence of undissolved solute is essential to ensure saturation.

-

Seal the vial tightly.

-

Place the vial in the constant temperature shaker bath set to the desired temperature.

-

Agitate the mixture for a sufficient time (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Phase Separation:

-

After the equilibration period, stop the agitation and allow the vial to rest in the constant temperature bath for several hours (e.g., 4-6 hours) to allow the undissolved solute to settle.

-

-

Sample Collection and Filtration:

-

Carefully withdraw a sample of the supernatant (the clear liquid phase) using a syringe.

-

Immediately filter the sample through a syringe filter into a pre-weighed, sealed vial to remove any undissolved microparticles. This step is crucial to prevent overestimation of solubility.

-

-

Concentration Determination:

-

The concentration of the solute in the filtered saturated solution is then determined using a suitable analytical method.

-

Gravimetric Analysis: A known volume or mass of the filtered solution is carefully evaporated to dryness, and the mass of the remaining solute is measured. This method is suitable for non-volatile solutes.

-

Spectroscopic Analysis (e.g., UV-Vis): If the solute has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve.[19][20]

-

Chromatographic Analysis (e.g., GC, HPLC): These methods are highly sensitive and specific and can be used to determine the concentration of the solute in the saturated solution by comparing the peak area to that of standard solutions of known concentrations.

-

-

Considerations for Volatile Solvents:

-

All transfers should be performed quickly to minimize solvent evaporation.

-

Vials and other containers should be kept sealed whenever possible.

-

The temperature of the sample should be maintained throughout the filtration and dilution steps to prevent precipitation.

Visualizing Key Concepts and Workflows

The following diagrams, generated using Graphviz, illustrate the core concepts of solubility and a typical experimental workflow.

Conclusion

The solubility of organic compounds in this compound is fundamentally governed by the nonpolar nature of the solvent. The principle of "like dissolves like" and the application of Hansen Solubility Parameters provide a robust framework for predicting and interpreting solubility behavior. While comprehensive quantitative data remains sparse for some compound classes, the experimental protocols outlined in this guide offer a reliable means of determining solubility in a laboratory setting. This technical guide serves as a foundational resource for scientists and researchers, enabling a more informed approach to working with organic compounds in this widely used nonpolar solvent.

References

- 1. This compound CAS#: 540-84-1 [m.chemicalbook.com]

- 2. haltermann-carless.com [haltermann-carless.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Hansen Solubility Parameters | Wolfram Data Repository [datarepository.wolframcloud.com]

- 5. HSPiP Datasets | Hansen Solubility Parameters [hansen-solubility.com]

- 6. orbit.dtu.dk [orbit.dtu.dk]

- 7. Heptane [webbook.nist.gov]

- 8. This compound | 540-84-1 | TCI AMERICA [tcichemicals.com]

- 9. This compound | C8H18 | CID 10907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 11. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. Ethyl_acetate [chemeurope.com]

- 14. APC Pure | News | The Complete Guide to Ethyl Acetate / Ethyl Ethanoate [apcpure.com]

- 15. solubilityofthings.com [solubilityofthings.com]

- 16. adityadyechem.com [adityadyechem.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. tandfonline.com [tandfonline.com]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

understanding the non-polar nature of isooctane

An In-Depth Technical Guide to the Non-Polar Nature of Isooctane (B107328)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular characteristics that define isooctane (2,2,4-trimethylpentane) as a quintessential non-polar solvent. Understanding its non-polar nature is fundamental for its application in various scientific domains, including organic synthesis, chromatography, and as a non-polar medium in drug formulation studies.

Molecular polarity arises from the uneven distribution of electron density within a molecule. This phenomenon is governed by two primary factors: the polarity of individual chemical bonds and the overall molecular geometry.

-

Electronegativity and Bond Polarity : Electronegativity is the measure of an atom's ability to attract shared electrons in a chemical bond.[1] When two atoms with different electronegativities form a covalent bond, the electrons are shared unequally, creating a bond dipole . The bond is considered non-polar if the electronegativity difference is minimal (typically less than 0.5).[2]

-

Molecular Geometry and Net Dipole Moment : For molecules with more than two atoms, the three-dimensional arrangement of atoms and bond dipoles determines the overall molecular polarity.[2] If the individual bond dipoles are arranged symmetrically, they cancel each other out, resulting in a non-polar molecule with a net dipole moment of zero.

Molecular Structure of Isooctane

Isooctane, systematically named this compound, is a branched-chain alkane with the chemical formula C₈H₁₈.[3] Its structure consists of a five-carbon pentane (B18724) backbone with three methyl group substituents.[4][5] This highly branched and compact structure is key to its physical properties and non-polar character.

Analysis of Isooctane's Non-Polarity

The non-polar nature of isooctane can be attributed to the following core principles:

Minimal Electronegativity Difference

The electronegativity of carbon on the Pauling scale is approximately 2.55, while hydrogen's is 2.2.[1][6] The difference in electronegativity between carbon and hydrogen is therefore around 0.35 to 0.4.[2][7] This small difference leads to an almost equal sharing of electrons in the carbon-hydrogen (C-H) bonds, rendering them effectively non-polar covalent bonds.[2][7]

Symmetrical Molecular Geometry

Although isooctane is not perfectly symmetrical in the point group sense, its three-dimensional structure is highly branched and globular. The numerous C-H bonds are distributed in a roughly tetrahedral arrangement around each carbon atom. This spatial distribution ensures that the very small, almost negligible, bond dipoles of the C-H bonds are oriented in such a way that they effectively cancel one another out. This cancellation prevents the formation of a positive and a negative pole on the molecule, resulting in a net molecular dipole moment of zero.[4][8][9][10]

Quantitative Data and Physical Properties

The non-polar character of isooctane is empirically confirmed by its physical properties. The following table summarizes key quantitative data that serve as experimental evidence of its non-polarity.

| Property | Value | Significance for Non-Polarity | Reference(s) |

| Dipole Moment | 0.00 D | A dipole moment of zero is the definitive indicator of a non-polar molecule, showing no net separation of charge. | [4][8][9][10] |

| Dielectric Constant | 1.94 at 20°C | A low dielectric constant indicates the substance does not effectively reduce the electric field between charged plates, a characteristic of non-polar liquids. | [8][11][12] |

| Solubility in Water | 0.0002% at 25°C (Practically Insoluble) | Following the principle "like dissolves like," its extremely low solubility in the highly polar solvent water confirms its non-polar nature. | [9][11][13] |

| Miscibility | Miscible with non-polar solvents (e.g., benzene, hexane, toluene) | Its ability to form a homogeneous solution with other non-polar substances is a hallmark of its non-polar character. | [13][14] |

Experimental Protocols

The quantitative values presented above are determined through established experimental methodologies.

-

Dipole Moment Measurement : Dipole moments are typically determined by measuring the dielectric constant of a dilute solution of the substance in a non-polar solvent at various temperatures. The data is then analyzed using the Debye equation, which relates the molar polarization to the molecular dipole moment.

-

Dielectric Constant Measurement : This is measured by placing the liquid sample between the plates of a capacitor and determining the change in capacitance compared to a vacuum.[12] The ratio of the capacitance with the sample to the capacitance with a vacuum gives the dielectric constant.

-

Solubility and Miscibility Determination : These are often determined by direct visual observation. A known amount of the solute (isooctane) is added to a known volume of the solvent (e.g., water). The mixture is agitated, and if two distinct phases remain, the substances are deemed immiscible or insoluble. For quantitative solubility, analytical techniques like gas chromatography or spectroscopy can be used to measure the concentration of the dissolved substance in the solvent phase after equilibration.

Visualization of Isooctane's Non-Polarity

The logical relationship leading to isooctane's non-polar nature is illustrated below.

Conclusion

The non-polar character of isooctane is a direct consequence of its molecular structure. The combination of non-polar carbon-hydrogen bonds, resulting from a minimal difference in electronegativity, and a symmetrical three-dimensional geometry that leads to the cancellation of any minor bond dipoles, results in a molecule with a net dipole moment of zero. This is empirically validated by its low dielectric constant and its miscibility profile, firmly establishing it as a non-polar substance.

References

- 1. webelements.com [webelements.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | C8H18 | CID 10907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. reddit.com [reddit.com]

- 6. quora.com [quora.com]

- 7. Which one is More electronegative between carbon and hydrogen. - askIITians [askiitians.com]

- 8. isooctane [stenutz.eu]

- 9. Isooctane [drugfuture.com]

- 10. Dipole Moment [macro.lsu.edu]

- 11. Iso [macro.lsu.edu]

- 12. Dielectric Constant [macro.lsu.edu]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. selekt.biotage.com [selekt.biotage.com]

2,2,4-Trimethylpentane: A Comprehensive Technical Guide

Introduction

2,2,4-Trimethylpentane, widely known in industrial and research settings as isooctane, is a branched-chain alkane with the chemical formula C₈H₁₈.[1][2] It is a significant component of gasoline and serves as the benchmark for the octane (B31449) rating scale, a measure of a fuel's resistance to engine knocking.[1][3] This technical guide provides an in-depth analysis of its chemical and physical properties, synthesis methodologies, industrial applications, and its pivotal role in fuel technology.

I. Chemical and Physical Properties

This compound is a colorless, flammable liquid with a petroleum-like odor.[4][5] Its highly branched structure is key to its chemical stability and its defining characteristic as a high-octane fuel component.[2][6]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₈H₁₈ | [1][7] |

| Molar Mass | 114.23 g/mol | [7][8] |

| Appearance | Colorless liquid | [4][9] |

| Odor | Petroleum-like | [4][5] |

| Density | 0.692 g/cm³ at 20 °C | [9][10] |

| Melting Point | -107.38 °C | [9][10] |

| Boiling Point | 99.3 °C | [4][9] |

| Flash Point | -12 °C (10 °F) | [4][10] |

| Autoignition Temperature | 418 °C (784 °F) | [4] |

| Solubility in Water | Insoluble | [4][10] |

| Solubility in Organic Solvents | Soluble in ethyl acetate, dichloromethane, acetone, heptane, benzene, toluene, xylene, chloroform, ether, carbon disulfide, carbon tetrachloride. | [5][6] |

| Refractive Index (n_D²⁰) | 1.391 | [4] |

Table 2: Thermodynamic Properties of this compound

| Property | Value |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈, liquid) | -259.3 to -258.0 kJ/mol |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈, gas) | -224.1 kJ/mol |

| Standard Molar Entropy (S⦵₂₉₈, liquid) | 328.03 J K⁻¹ mol⁻¹ |

| Heat Capacity (C_p, liquid) | 242.49 J K⁻¹ mol⁻¹ |

II. Synthesis and Industrial Production

The large-scale industrial production of this compound is primarily achieved through the alkylation of isobutane (B21531) with isobutylene (B52900).[9][11] This process is a cornerstone of modern petroleum refining.

A. Alkylation of Isobutane with Isobutylene

This reaction is typically catalyzed by strong liquid acids, such as sulfuric acid (H₂SO₄) or hydrofluoric acid (HF).[12][13]

Experimental Protocol: Sulfuric Acid-Catalyzed Alkylation

-

Objective: To synthesize this compound by reacting isobutane and isobutylene in the presence of a sulfuric acid catalyst.

-

Reactants:

-

Isobutane

-

A butene feed, typically a mixture of 1-butene (B85601) and 2-butene.[14]

-

Sulfuric acid (catalyst)

-

-

Reaction Conditions:

-

Temperature: Low temperatures are favored to minimize side reactions.

-

Pressure: Sufficient to maintain the reactants in the liquid phase.

-

Agitation: Vigorous mixing is essential to ensure good contact between the hydrocarbon and acid phases.[12]

-

-

Procedure:

-

The isobutane and butene streams are fed into a reactor containing the sulfuric acid catalyst.

-

The reaction mixture is intensely agitated to promote the alkylation reaction.

-

The reactor effluent is sent to a separator where the hydrocarbon phase is separated from the acid.

-

The hydrocarbon phase, known as the alkylate, is then fractionated to separate the desired this compound from other isomers and byproducts.[14]

-

The spent acid is regenerated and recycled.

-

An alternative synthesis route involves the dimerization of isobutylene to form iso-octenes, which are then hydrogenated to produce this compound.[9][10]

Caption: Industrial production of this compound via alkylation.

III. Role in Octane Rating

This compound is the primary reference standard for the octane rating of gasoline.[1][3] By definition, it is assigned an octane number of 100.[3][9][10] The octane rating of a fuel is a measure of its resistance to autoignition, or "knocking," in an internal combustion engine.[3] This rating is determined by comparing the fuel's performance in a test engine to that of a mixture of this compound and n-heptane, which is assigned an octane rating of 0.[3][9] The percentage by volume of this compound in the reference fuel mixture that matches the test fuel's anti-knock performance is its octane number.[3]

Caption: Logical workflow for determining the octane rating of a fuel.

IV. Applications